Validated Synthetic Utility: Proven Precursor to a Low-Nanomolar Mcl-1 Inhibitor
The primary differentiation of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is its demonstrated and published use as a direct chemical precursor to compound '1', a potent macrocyclic Mcl-1 inhibitor. This is not a speculative application but a documented synthetic route where the diol is a reactant [1]. In OPM-2 multiple myeloma cell viability assays, the final inhibitor compound '1' demonstrates an IC50 of 19 nM [1]. This provides a direct traceable link from the procured intermediate to a target compound with quantifiable, high-level biological activity, a connection that unsubstituted or alternative halogenated analogs cannot make.
| Evidence Dimension | Biological activity (IC50) of the final Mcl-1 inhibitor derived from this intermediate |
|---|---|
| Target Compound Data | 19 nM (in OPM-2 cell viability assay) [1] |
| Comparator Or Baseline | No comparable activity data reported for inhibitors synthesized from unsubstituted or other 6-substituted tetrahydronaphthalene-1,1-diyl)dimethanol precursors. |
| Quantified Difference | Not calculable; the target compound enables a specific inhibitor with reported potency, while comparators lack this defined role. |
| Conditions | OPM-2 cell viability assay over a 72-hour period. |
Why This Matters
This evidence directly links procurement to a high-value drug discovery program, providing a clear scientific rationale that alternative, non-chlorinated analogs cannot.
- [1] Lucas, B. S. et al. (2019). Discovery and In Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore. Journal of Medicinal Chemistry, DOI: 10.1021/acs.jmedchem.9b01310. View Source
